

# Nerandomilast FIBRONEER Trial Data: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Nerandomilast |           |
| Cat. No.:            | B10856306     | Get Quote |

An in-depth look at the FIBRONEER trial results for the novel PDE4B inhibitor, **Nerandomilast**, in the context of existing treatments for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).

This guide provides a comprehensive analysis of the publicly available data from the FIBRONEER-IPF and FIBRONEER-ILD phase 3 clinical trials for **Nerandomilast**. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance of this new therapeutic agent in comparison to the current standards of care, nintedanib and pirfenidone.

### **Executive Summary**

**Nerandomilast**, an oral, preferential inhibitor of phosphodiesterase 4B (PDE4B), has demonstrated a statistically significant reduction in the decline of lung function in patients with idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF) in the FIBRONEER clinical trial program.[1][2] The trials, FIBRONEER-IPF and FIBRONEER-ILD, both met their primary endpoint of a smaller change from baseline in Forced Vital Capacity (FVC) at 52 weeks compared to placebo.[1][2][3] While the secondary composite endpoint of time to first acute exacerbation, hospitalization, or death was not met in either trial, a numerical reduction in mortality was observed in the FIBRONEER-ILD trial.[1] This positions **Nerandomilast** as a promising new therapeutic option for these debilitating diseases.



## Comparative Efficacy: Nerandomilast vs. Standard of Care

The primary measure of efficacy in clinical trials for IPF and PPF is the rate of decline in Forced Vital Capacity (FVC), a key indicator of lung function. The following tables summarize the available data on the change in FVC for **Nerandomilast** from the FIBRONEER trials and for the approved therapies, nintedanib and pirfenidone, from their respective pivotal trials.

| Trial                              | Treatment<br>Group     | Adjusted Mean Change in FVC from Baseline (mL) | Placebo<br>Group<br>Mean<br>Change in<br>FVC (mL) | Adjusted<br>Difference<br>vs. Placebo<br>(mL) | p-value        |
|------------------------------------|------------------------|------------------------------------------------|---------------------------------------------------|-----------------------------------------------|----------------|
| FIBRONEER-                         | Nerandomilas<br>t 9 mg | -84.6                                          | -165.8                                            | 81.1                                          | <0.001[3]      |
| Nerandomilas<br>t 18 mg            | -98.6                  | -165.8                                         | 67.2                                              | <0.001[3]                                     |                |
| FIBRONEER-<br>IPF (U.S.<br>Cohort) | Nerandomilas<br>t 9 mg | -                                              | -                                                 | 105.2                                         | Significant[4] |
| Nerandomilas<br>t 18 mg            | -                      | -                                              | 131.7                                             | Significant[4]                                |                |

#### **Standard of Care Efficacy Data (52 Weeks)**



| Drug        | Trial(s)             | Mean Annual<br>Rate of FVC<br>Decline<br>(mL/year) | Placebo Group<br>Mean Annual<br>Rate of FVC<br>Decline<br>(mL/year) | Difference vs.<br>Placebo<br>(mL/year) |
|-------------|----------------------|----------------------------------------------------|---------------------------------------------------------------------|----------------------------------------|
| Nintedanib  | INPULSIS<br>(pooled) | -113.6                                             | -223.5                                                              | 109.9[5]                               |
| Pirfenidone | CAPACITY<br>(pooled) | -8.5% (predicted)                                  | -11.0%<br>(predicted)                                               | 2.5% (predicted)                       |

#### **Safety and Tolerability**

A key consideration for any new therapy is its safety profile. The following table summarizes the discontinuation rates due to adverse events in the FIBRONEER trials.

#### **FIBRONEER Trial Discontinuation Rates due to Adverse**

**Events** 

| Trial         | Nerandomilast 9<br>mg | Nerandomilast 18<br>mg | Placebo     |
|---------------|-----------------------|------------------------|-------------|
| FIBRONEER-IPF | 11.7%[1][2]           | 14.0%[1][2]            | 10.7%[1][2] |
| FIBRONEER-ILD | 8.1%[1][2]            | 10.0%[1][2]            | 10.2%[1][2] |

The most common adverse event reported for Nerandomilast was diarrhea.[4]

# Mechanism of Action: The PDE4B Signaling Pathway

**Nerandomilast** is a preferential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in the inflammatory and fibrotic processes in the lungs.[6][7][8] By inhibiting PDE4B, **Nerandomilast** increases intracellular levels of cyclic adenosine monophosphate (cAMP), a signaling molecule with anti-inflammatory and anti-fibrotic properties.[9][10] This leads to a reduction in the production of pro-inflammatory and pro-fibrotic mediators.[7]





Click to download full resolution via product page

Caption: **Nerandomilast** inhibits PDE4B, leading to increased cAMP levels and subsequent anti-inflammatory and anti-fibrotic effects.

### **FIBRONEER Trial Experimental Workflow**

The FIBRONEER trials were Phase 3, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of **Nerandomilast** in patients with IPF and PPF.





Click to download full resolution via product page

Caption: Workflow of the FIBRONEER Phase 3 clinical trials.

#### **Experimental Protocols**

The FIBRONEER-IPF and FIBRONEER-ILD trials were similarly designed Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.[8][11]

- Patient Population: Adults with a diagnosis of IPF or PPF and a Forced Vital Capacity (FVC)
   of ≥45% of the predicted value.[12][13]
- Intervention: Patients were randomized in a 1:1:1 ratio to receive either Nerandomilast (9 mg or 18 mg) or a placebo, administered orally twice daily for at least 52 weeks.[11][14]



- Primary Endpoint: The primary efficacy endpoint was the absolute change from baseline in FVC (in mL) at week 52.[8][11]
- Key Secondary Endpoint: A composite of the time to the first acute exacerbation, first hospitalization for a respiratory cause, or death.[8][11]
- Stratification: Randomization was stratified by the use of background antifibrotic therapy.[12]

#### Conclusion

The data from the FIBRONEER trials suggest that **Nerandomilast** is an effective and generally well-tolerated treatment for IPF and PPF, demonstrating a significant reduction in the decline of lung function. Its novel mechanism of action, targeting PDE4B, offers a new therapeutic avenue for these progressive diseases. While the trials did not meet their key secondary endpoint, the overall efficacy and safety profile positions **Nerandomilast** as a potentially valuable addition to the therapeutic landscape, both as a monotherapy and in combination with existing treatments. Further analysis of the full dataset, once released, will be crucial for a more complete understanding of its clinical utility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. hcplive.com [hcplive.com]
- 3. medscape.com [medscape.com]
- 4. emjreviews.com [emjreviews.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Nerandomilast in Patients with Idiopathic Pulmonary Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]



- 8. trial.medpath.com [trial.medpath.com]
- 9. molscanner.com [molscanner.com]
- 10. youtube.com [youtube.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. boehringer-ingelheim.com [boehringer-ingelheim.com]
- To cite this document: BenchChem. [Nerandomilast FIBRONEER Trial Data: A Comparative Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856306#analysis-of-fibroneer-trial-data-for-nerandomilast]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com